molecular formula C22H22FN9O B2865859 2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-46-6

2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2865859
CAS RN: 1021025-46-6
M. Wt: 447.478
InChI Key: QZEZMMRALSILMG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups are common in many biologically active compounds, including drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings, as well as the pyrazolo[3,4-d]pyrimidin-1-yl group, would contribute to its three-dimensional structure .


Chemical Reactions Analysis

This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The types of reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the polarity of the molecule .

Scientific Research Applications

Antiviral Research

Indole derivatives have been reported to exhibit antiviral activities. Compounds similar to the one could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . By studying the interaction of these compounds with viral proteins, researchers can develop new antiviral drugs.

Cancer Therapeutics

The structural complexity of this compound suggests potential in cancer research. Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in targeting and inhibiting the growth of cancer cells . This compound could be part of studies aiming to discover novel oncology treatments.

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties. The compound could be used to explore new anti-inflammatory agents that work by inhibiting specific pathways involved in inflammation, potentially leading to new treatments for conditions like arthritis or asthma .

Antimicrobial and Antifungal Studies

The structural features of this compound suggest potential antimicrobial and antifungal activities. By testing against a range of bacteria and fungi, researchers can determine its efficacy and mechanism of action, which could contribute to the development of new antibiotics or antifungal medications .

Plant Growth and Development

Indole derivatives, such as indole-3-acetic acid, play a role in plant hormone regulation. The compound could be studied for its effects on plant growth and development, potentially leading to applications in agriculture and horticulture .

Enzyme Inhibition Studies

Given the diverse biological activities of indole derivatives, this compound could be used in research focused on enzyme inhibition. It could serve as a lead compound in the design of inhibitors for enzymes that are therapeutic targets, such as proteases or kinases involved in disease processes .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many compounds with similar structures are known to interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

properties

IUPAC Name

2-fluoro-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN9O/c23-18-5-2-1-4-16(18)21(33)24-8-9-32-20-17(14-29-32)19(27-15-28-20)30-10-12-31(13-11-30)22-25-6-3-7-26-22/h1-7,14-15H,8-13H2,(H,24,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEZMMRALSILMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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